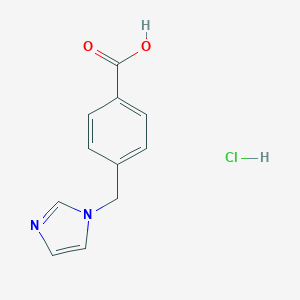

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known to be significant in the field of medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazole-containing compounds can be complex, involving multiple steps and requiring careful optimization of reaction conditions. For instance, the preparation of 1H-imidazol-1-yl-substituted carboxylic acids, which are structurally related to 4-(1H-imidazol-1-ylmethyl)benzoic acid, has been described using various starting materials and reaction pathways . The synthesis often involves the formation of an imidazole ring followed by the introduction of a carboxylic acid group. The distance between the imidazole and carboxylic acid groups is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring and its substituents. In the case of 4-(1H-imidazol-1-ylmethyl)benzoic acid, the imidazole ring is attached to a benzene ring via a methylene bridge. The spatial and electronic structure of similar molecules has been studied both theoretically and experimentally, revealing the importance of hydrogen bonding and stacking interactions in the formation of crystal structures .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines involves the reaction of 1H-benzo[d]imidazol-2-amine with α,β-unsaturated carbonyl compounds, showcasing the reactivity of the imidazole ring . Similarly, the synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids involves intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the carboxylic acid group. These functional groups can affect solubility, acidity, and the ability to form hydrogen bonds. Coordination polymers with 4-(1H-imidazol-1-yl) benzoic acid have been synthesized, demonstrating the ability of the imidazole ring to coordinate with metal ions and form extended structures . The photoluminescence properties of these coordination polymers also highlight the potential applications of imidazole derivatives in materials science .

科学的研究の応用

Coordination Polymers and Structural Diversity

Research has shown that compounds containing 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride exhibit structural diversity when used in coordination polymers with metals like zinc and cadmium. These coordination polymers have been synthesized and analyzed for their crystal structures and properties, revealing a variety of network structures and topologies (Ji et al., 2012).

Luminescent Sensors for Ion Detection

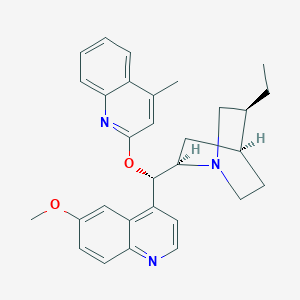

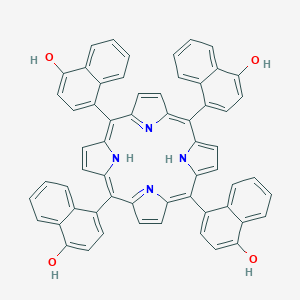

Imidazole derivatives, including those based on 4-(1H-imidazol-1-ylmethyl)benzoic acid, have been developed as luminescent sensors. These compounds are particularly effective in detecting cyanide and mercury ions, demonstrating potential in environmental and analytical chemistry (Emandi et al., 2018).

Adsorption Studies

Studies involving the adsorption of nitrogen-containing compounds and benzene derivatives, including 4-(1H-imidazole-1-ylmethyl)benzoic acid, on active carbons have been conducted. These studies help in understanding the sorption characteristics and the effects of molecular size and hydration energy on adsorption processes (Kharitonova et al., 2005).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid, have been studied for their corrosion inhibition properties. These compounds are particularly effective in protecting metals like steel in acidic environments, making them valuable in industrial applications (Costa et al., 2021).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with skin, wash with plenty of soap and water. If it gets into eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

The primary targets of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a common component of many important biological molecules

Mode of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, which can lead to changes in cellular function .

Biochemical Pathways

Imidazole derivatives can participate in a wide range of biochemical processes, including the regulation of pH, as a component of histidine and histamine, and in the biosynthesis of nucleic acids .

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTHHEXWAYFTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594524 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135611-32-4 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)

![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)